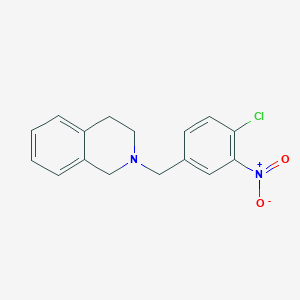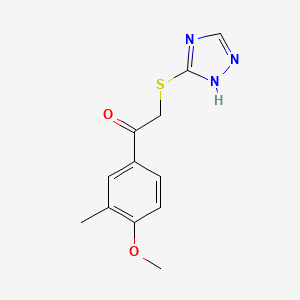
4-bromo-N-(2-oxo-2-phenylethyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-bromo-N-(2-oxo-2-phenylethyl)benzamide and related compounds often involves multi-step chemical reactions, including bromination, acylation, and reduction processes. For example, a related synthesis involved creating antipyrine derivatives through reactions yielding good yields and characterized spectroscopically, demonstrating the complexity and specificity required in synthesizing these compounds (Saeed et al., 2020). Another study outlined the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, showcasing the intricate steps needed to introduce bromo and amide groups into the molecule (Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-N-(2-oxo-2-phenylethyl)benzamide has been elucidated using techniques like X-ray crystallography and spectroscopic methods. Studies reveal these molecules often have complex intermolecular interactions, such as hydrogen bonding and π-interactions, contributing to their stability and properties. For instance, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine derivatives highlight the importance of N–H⋯O and C–H⋯O hydrogen bonds in stabilizing the crystal structure (Saeed et al., 2020).
Chemical Reactions and Properties
4-bromo-N-(2-oxo-2-phenylethyl)benzamide participates in various chemical reactions due to its functional groups. The presence of a bromo group makes it a candidate for further substitution reactions, while the amide linkage opens pathways for hydrolysis and other nucleophilic attacks. Research into similar compounds has shown their ability to undergo reactions leading to the formation of complex structures, which are often explored for their biological activity or as intermediates in organic synthesis (Bi, 2014).
Physical Properties Analysis
The physical properties of 4-bromo-N-(2-oxo-2-phenylethyl)benzamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular arrangement and intermolecular forces. The solid-state structure, characterized through techniques like X-ray diffraction, provides insights into the compound's stability and reactivity. For example, the analysis of related compounds through X-ray structure and Hirshfeld surface analysis sheds light on their crystalline properties and how they relate to physical characteristics (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-bromo-N-(2-oxo-2-phenylethyl)benzamide, including its reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for its application in synthetic chemistry. Studies on similar compounds have demonstrated the influence of structural features on their chemical behavior, providing a foundation for understanding the reactivity patterns of 4-bromo-N-(2-oxo-2-phenylethyl)benzamide (Bi, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and X-ray Structure : Antipyrine derivatives similar to 4-bromo-N-(2-oxo-2-phenylethyl)benzamide have been synthesized, with a focus on their X-ray structure characterization and Hirshfeld surface analysis. These compounds, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, are characterized using spectroscopic methods and crystal packing analysis. The molecular structures are stabilized through hydrogen bonds and π-interactions, providing insights into their stabilization mechanisms (Saeed et al., 2020).
Biological Activity and Applications
- Antifungal Activity : N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities with 4-bromo-N-(2-oxo-2-phenylethyl)benzamide, have demonstrated antifungal activity. These compounds were tested against phyto-pathogenic fungi and common yeast, with some showing significant inhibitory effects. This suggests potential applications in controlling fungal pathogens (Ienascu et al., 2018).
Chemical Properties and Reactions
- Synthesis and Characterization of Complexes : Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, which are structurally related, involve the synthesis and characterization of their metal complexes. These studies highlight the formation and stability of such complexes, providing insight into their chemical properties and potential applications in various fields, such as coordination chemistry (Binzet et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-phenacylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMOQHJNKKRHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-bromo-N-phenacylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636663.png)

![2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B5636692.png)
![(4S)-1-{3-[(dimethylamino)methyl]benzoyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5636694.png)
![3-[(4aR*,7aS*)-4-(cyclopentylacetyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5636698.png)
![(4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5636706.png)
![(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5636723.png)
![N-[(4'-{[(ethylamino)carbonyl]amino}-3'-methoxybiphenyl-3-yl)methyl]propanamide](/img/structure/B5636731.png)

![4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5636750.png)



![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5636763.png)